4-Bromonaphthyl piperidinecarboxylate
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Overview
Description
4-Bromonaphthyl piperidinecarboxylate is a chemical compound that features a bromine atom attached to a naphthalene ring, which is further connected to a piperidinecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromonaphthyl piperidinecarboxylate typically involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to yield 4-bromonaphthalene.
Formation of Piperidinecarboxylate: The brominated naphthalene is then reacted with piperidine and a carboxylating agent such as carbon dioxide or phosgene to form the piperidinecarboxylate derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and subsequent carboxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromonaphthyl piperidinecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted naphthyl piperidinecarboxylates.
Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
4-Bromonaphthyl piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-Bromonaphthyl piperidinecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-Cbz-piperidine: A similar compound with a benzyl protecting group on the piperidine nitrogen.
4-Bromopiperidine hydrobromide: A simpler derivative with a bromine atom on the piperidine ring.
1-Boc-4-bromopiperidine: A compound with a tert-butoxycarbonyl protecting group on the piperidine nitrogen.
Uniqueness
4-Bromonaphthyl piperidinecarboxylate is unique due to the presence of both a brominated naphthalene ring and a piperidinecarboxylate group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl) piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c17-14-8-9-15(13-7-3-2-6-12(13)14)20-16(19)18-10-4-1-5-11-18/h2-3,6-9H,1,4-5,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPYTYJZTSXXRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)OC2=CC=C(C3=CC=CC=C32)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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